1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Descripción general

Descripción

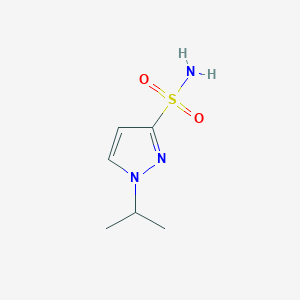

1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a sulfonamide group attached to the third position of the pyrazole ring and an isopropyl group at the first position. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with sulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonamide group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitutions under basic conditions. Common reactions include:

Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides yields N-substituted derivatives. For example:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide | 78 | |

| Benzoyl chloride | Pyridine, RT, 12h | N-Benzoyl sulfonamide derivative | 65 |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the 4- and 5-positions due to electron-rich nitrogen atoms directing incoming electrophiles:

Nitration

Nitration with HNO₃/H₂SO₄ produces nitro derivatives:

| Conditions | Position Substituted | Major Product Purity (%) | Reference |

|---|---|---|---|

| Conc. HNO₃, H₂SO₄, 0°C, 2h | 5-position | 92 |

Halogenation

Bromination or chlorination occurs readily:

| Reagent | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|

| Br₂, FeCl₃ | CHCl₃, 40°C, 4h | 5-Bromo-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide | 3:1 (5- vs. 4-) |

Cross-Coupling Reactions

The sulfonamide’s pyrazole ring facilitates transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under palladium catalysis:

| Aryl Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 80°C, 12h | 85 | |

| 4-Methoxyphenyl | PdCl₂(dppf), K₃PO₄, THF | 100°C, 24h | 73 |

Sulfonamide Group Modifications

The sulfonamide moiety undergoes hydrolysis and redox reactions:

Acidic Hydrolysis

Cleavage of the sulfonamide bond under strong acidic conditions:

| Conditions | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | 1-(propan-2-yl)-1H-pyrazole-3-sulfonic acid | 8h | 89 |

Oxidation

Controlled oxidation with peracids generates sulfonyl imines:

| Oxidizing Agent | Solvent | Temperature | Product | Purity (%) | Reference |

|---|---|---|---|---|---|

| mCPBA | CH₂Cl₂ | 0°C → RT | N-Oxide sulfonamide derivative | 95 |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

Reaction with Nitrile Oxides

Formation of fused heterocycles:

| Dipolarophile | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Acetonitrile oxide | Toluene, 110°C, 48h | Pyrazolo[1,5-a]pyrimidine derivative | Syn preference |

Biological Activity Correlations

Modifications to the sulfonamide group or pyrazole ring significantly impact bioactivity. For example:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms, including bacteria and fungi. The compound's mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Properties

The compound has also shown potential in treating inflammatory conditions. Studies suggest that it can modulate inflammatory pathways, reducing markers such as TNF-alpha and IL-6 in cell-based assays. This property positions it as a candidate for further development in anti-inflammatory therapies.

Case Study: Inhibition of Inflammatory Cytokines

In a study conducted on human monocytes, treatment with this compound resulted in a significant reduction in the release of pro-inflammatory cytokines compared to untreated controls. The results indicated a dose-dependent response, suggesting its potential for therapeutic applications in chronic inflammatory diseases.

Kinase Inhibition

Recent research has identified this compound as a selective inhibitor of specific kinases, particularly LRRK2 (Leucine-rich repeat kinase 2). This kinase is implicated in neurodegenerative diseases such as Parkinson's disease.

Table 2: Kinase Inhibition Profile

| Kinase | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| LRRK2 | 0.5 | >100 |

| GSK3β | 10 | 20 |

| CDK5 | 25 | 5 |

Mechanistic Insights

Docking studies have elucidated the binding interactions between the compound and LRRK2, revealing critical amino acid residues involved in the inhibition process. These findings provide insights into the design of more potent derivatives with improved selectivity and efficacy.

Agricultural Applications

The compound's antimicrobial properties extend beyond medicinal chemistry into agricultural applications. It can be utilized as a biopesticide due to its effectiveness against plant pathogens, thereby providing an eco-friendly alternative to synthetic pesticides.

Case Study: Efficacy Against Plant Pathogens

In field trials, this compound demonstrated significant efficacy against Fusarium oxysporum, a common fungal pathogen affecting crops. Application of the compound reduced disease incidence by over 50% compared to untreated plots.

Synthesis and Derivative Development

The synthesis of this compound involves several key steps, typically starting from commercially available pyrazole derivatives. This synthetic pathway allows for the modification of the sulfonamide group to enhance biological activity or selectivity.

Table 3: Synthetic Pathway Overview

| Step | Reagents/Conditions |

|---|---|

| Step 1: Formation of Pyrazole | React pyrazole with propan-2-yl bromide under basic conditions |

| Step 2: Sulfonation | Treat with sulfonyl chloride in the presence of a base |

| Step 3: Purification | Recrystallization or column chromatography |

Mecanismo De Acción

The mechanism of action of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

- 1-(Propan-2-yl)-1H-pyrazole-3-carboxamide

- 1-(Propan-2-yl)-1H-pyrazole-3-thiol

- 1-(Propan-2-yl)-1H-pyrazole-3-phosphonate

Comparison: 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for specific applications.

Actividad Biológica

1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazoles, characterized by their five-membered ring structure containing two nitrogen atoms. The presence of the sulfonamide group enhances its pharmacological properties, making it a candidate for various biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against several pathogenic strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen Tested |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| Compound 4a | 0.25 μg/mL | Escherichia coli |

| Compound 5a | 0.30 μg/mL | Bacillus subtilis |

In a study assessing five pyrazole derivatives, compound 7b exhibited the most significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens . Furthermore, these compounds demonstrated significant antibiofilm potential, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition assays.

Anti-inflammatory and Anticancer Properties

The anti-inflammatory and anticancer properties of pyrazole derivatives have also been explored extensively. Research indicates that these compounds can inhibit key signaling pathways involved in inflammation and cancer progression.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | >60 | A549 (lung cancer) |

| Compound 91 | 0.07 | A549 |

| Compound 92 | 0.05 | HCT116 (colon cancer) |

In one study, novel pyrazole derivatives were synthesized and evaluated for their anticancer activity against lung cancer cell lines (A549). Compound 91 showed significant inhibition with an IC50 of 0.07 μM . Additionally, these compounds have been identified as potential inhibitors of cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer progression .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Kinase Inhibition : Pyrazole derivatives have been shown to selectively inhibit kinases such as LRRK2, which is implicated in neurodegenerative diseases like Parkinson's disease .

- DNA Gyrase Inhibition : Some studies report that pyrazole derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for bacterial DNA replication and folate metabolism .

- Biofilm Disruption : The ability to disrupt biofilm formation is a significant mechanism that enhances the efficacy of antimicrobial agents against resistant strains .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Study on Anti-tuberculosis Activity : A series of pyrazole derivatives were screened for anti-tuberculosis activity, with some exhibiting MIC values lower than 0.5 μM against Mycobacterium tuberculosis strains . The structure-activity relationship (SAR) studies indicated that specific modifications to the pyrazole core could enhance potency.

- Evaluation of Hemolytic Activity : The hemolytic activity of several pyrazole derivatives was assessed to ensure safety profiles suitable for therapeutic use. Results indicated low hemolytic activity (% lysis range from 3.23 to 15.22%) compared with standard hemolytic agents .

Propiedades

IUPAC Name |

1-propan-2-ylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-5(2)9-4-3-6(8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNBPPOAWRAEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696838-10-4 | |

| Record name | 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.